2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
2,3-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a benzothiazole core linked to a dimethoxy-substituted aromatic ring via an amide bond. This compound belongs to a class of molecules often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural versatility and ability to interact with biological targets .
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-12-18-20(13-14)29-23(25-18)15-8-10-16(11-9-15)24-22(26)17-5-4-6-19(27-2)21(17)28-3/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPXQZTIMYJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Benzamide: The benzothiazole derivative is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Containing Analogues
Compound 743442-07-1 (2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide)
- Structural Similarity : Shares the 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl backbone.
- Key Differences : The benzamide ring in the target compound is substituted with 2,3-dimethoxy groups, whereas 743442-07-1 has a 2-chloropropanamide chain.
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide ()
- Structural Similarity : Contains a 6-methoxybenzothiazole linked to a nitrobenzamide group.
- Key Differences : The nitro group and triazole moiety introduce strong electron-withdrawing effects, which could reduce cell permeability compared to the target compound’s methoxy groups.
- Synthesis : Synthesized via copper-catalyzed click chemistry, suggesting shared methodologies for benzothiazole-containing benzamides .
Benzimidazole vs. Benzothiazole Derivatives
3-(2-(1H-Benzo[d]Imidazol-2-ylthio)Acetamido)-N-(Substituted Phenyl) Benzamides ()
- Structural Comparison : Replaces benzothiazole with a benzimidazole-thioacetamido group.
- Activity : Benzimidazole derivatives exhibit antimicrobial and anticancer activities, likely due to nitrogen’s hydrogen-bonding capacity. Benzothiazoles, with sulfur’s lipophilic character, may improve membrane penetration .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c, )
Physicochemical and Spectral Comparisons
Table 1: Substituent Effects on Key Properties
NMR Challenges
- Fluorinated benzamides (e.g., 3-fluoro-N-(4-fluorophenyl)benzamide, ) exhibit severe signal overlap in ¹H NMR due to scalar coupling. The target compound’s dimethoxy groups may simplify splitting patterns, aiding structural elucidation .
Biological Activity
2,3-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound classified under benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The IUPAC name for this compound is 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. Its molecular formula is , with a molecular weight of approximately 320.38 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 320.38 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes that are crucial for cancer cell growth and survival.
- Cytotoxic Properties : The benzothiazole moiety is known for its cytotoxic effects against various cancer cell lines.
- Molecular Probing : It serves as a probe in chemical biology to study interactions with biological macromolecules.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated the compound's ability to induce apoptosis and inhibit tumor growth.
Case Study Summary:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent cytotoxicity.
Enzyme Inhibition Studies
In vitro studies have identified the compound as an effective inhibitor of certain kinases involved in signal transduction pathways associated with cancer progression.
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| EGFR | 15 | Inhibition of phosphorylation |
| CDK4 | 12 | Reduced cell cycle progression |
Research Applications
The unique structure of this compound makes it a valuable candidate for further research in various fields:
- Medicinal Chemistry : Its potential as an anti-cancer agent continues to be explored.
- Chemical Biology : Used as a tool to investigate the interactions of benzothiazole derivatives with proteins.
- Material Science : Investigated for developing materials with specific electronic or optical properties.
Q & A
Q. What are the standard synthetic routes for 2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?
The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core. For example, 2-amino-6-methylbenzothiazole derivatives can be coupled with substituted benzamide precursors via amide bond formation. A representative method includes refluxing intermediates (e.g., benzimidazole derivatives) with benzamide in a water bath at 100°C under reflux conditions, followed by purification via recrystallization with methanol . Key steps often involve catalytic or acidic conditions to facilitate coupling, as seen in analogous benzothiazole-amide syntheses .
Q. How is the compound characterized spectroscopically?
Characterization relies on:
- 1H/13C NMR : Peaks corresponding to methoxy groups (δ ~3.8–4.0 ppm for OCH3), aromatic protons (δ ~6.5–8.3 ppm), and benzothiazole protons (e.g., δ ~7.1–8.3 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹), benzothiazole C=N (~1610 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- Elemental Analysis : Confirmation of calculated vs. observed C, H, N, S content (e.g., C: ~54.7%, N: ~11.6%) .
- Melting Point : Used as a purity indicator (e.g., 340–342°C for related benzothiazole derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction, refined using programs like SHELXL or SHELXS , provides unambiguous confirmation of molecular geometry, bond angles, and packing interactions. For example, SHELX software is widely employed for small-molecule refinement, even for high-resolution or twinned macromolecular data, ensuring accuracy in stereochemical assignments . Crystallographic data can resolve discrepancies in substituent positioning (e.g., methoxy vs. hydroxyl group placement) observed in spectroscopic studies.
Q. What strategies optimize bioactivity through structural modifications?
Structure-Activity Relationship (SAR) studies focus on:
- Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position of benzothiazole to enhance electrophilic reactivity .
- Benzamide Modifications : Varying methoxy group positions (e.g., 2,3- vs. 3,4-dimethoxy) to alter steric and electronic profiles, as seen in analogs with improved enzyme inhibition .
- Docking Studies : Computational tools (e.g., AutoDock) model interactions with biological targets (e.g., kinases, GPCRs), guiding rational design. For instance, docking poses in benzothiazole derivatives reveal key hydrogen bonds with active-site residues .
Q. How can researchers address contradictions in solubility or stability data?
Methodological approaches include:
- Solvent Screening : Testing polar (DMSO, methanol) vs. nonpolar (hexane) solvents under controlled temperatures.
- Stability Assays : HPLC or TLC monitoring of degradation under acidic/alkaline conditions (e.g., pH 1–14 buffers).
- Thermogravimetric Analysis (TGA) : Quantifying thermal decomposition profiles to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
